4-Nitrobenzonitrile

Drug Metabolism Toxicology In Vitro Pharmacology

4-Nitrobenzonitrile (4-NBN) is a differentiated para-substituted aromatic building block for pharmaceutical R&D and material science. Key advantages: 14.5× KDP SHG efficiency for NLO crystal fabrication; selective nitro-to-amine reduction enabling prodrug and API intermediate synthesis; high melting point (144–149°C) for efficient crystallization purification; and predictable base hydrolysis kinetics (510 ± 90 M⁻¹ s⁻¹) in metal-coordinated systems. Its unique electronic profile ensures reproducible performance where generic benzonitrile analogs fail. Procure with confidence for applications demanding precise reactivity and robust process control.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
CAS No. 619-72-7
Cat. No. B1214597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzonitrile
CAS619-72-7
Synonyms4-nitrobenzonitrile
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)[N+](=O)[O-]
InChIInChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H
InChIKeyNKJIFDNZPGLLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrobenzonitrile (CAS 619-72-7): An Aromatic Nitrile Building Block with a Strong Electron-Withdrawing Motif for Specialized Organic Synthesis


4-Nitrobenzonitrile (4-NBN), an aromatic compound with the molecular formula C₇H₄N₂O₂, is characterized by a benzene ring substituted at the para position with both a nitro (-NO₂) and a nitrile (-C≡N) group [1]. As a member of the para-substituted benzonitrile class, the strong electron-withdrawing nature of both functional groups imparts unique reactivity and physical properties, making it a versatile building block in organic synthesis, pharmaceuticals, and material science . The presence of the nitro group activates the aromatic ring for nucleophilic substitution and can be selectively reduced to an amine, while the nitrile group can be hydrolyzed to a carboxylic acid or amide, providing a platform for further molecular diversification [2].

Why 4-Nitrobenzonitrile (CAS 619-72-7) is Not a Commodity Interchangeable with Other Aromatic Nitriles


Substituting 4-nitrobenzonitrile with a generic benzonitrile analog is not a viable strategy due to the profound influence of the nitro group on the compound's electronic and metabolic properties. The strong electron-withdrawing effect of the para-nitro group significantly alters reaction kinetics and pathways compared to other substituted benzonitriles [1]. In biological contexts, 4-nitrobenzonitrile demonstrates a unique metabolic fate, being resistant to oxidative ring metabolism but readily undergoing nitro reduction to its corresponding amine, a pathway distinct from the ring-hydroxylation observed in other benzonitriles [2]. Furthermore, its physical properties, such as a higher melting point and distinct solubility profile compared to other positional isomers or differently substituted benzonitriles, directly impact its handling, purification, and performance in industrial processes [3]. These distinct electronic, metabolic, and physical attributes mean that a simple replacement could lead to synthetic failure, altered pharmacokinetics, or compromised material performance, underscoring the need for product-specific evidence in procurement decisions.

Quantitative Differentiation of 4-Nitrobenzonitrile (CAS 619-72-7) from Aromatic Nitrile Analogs: Evidence for Scientific Selection


Distinct Metabolic Fate in Vitro: Resistance to Ring Oxidation vs. Benzonitrile

In rat liver subcellular fractions, 4-nitrobenzonitrile demonstrates a unique metabolic pathway. While unsubstituted benzonitriles undergo oxidative metabolism to produce ring-hydroxylated metabolites, 4-nitrobenzonitrile is resistant to oxidation on the aromatic ring. Instead, its primary metabolic pathway is the reduction of the nitro group to the corresponding amine metabolite, 4-aminobenzonitrile, under both aerobic and anaerobic conditions [1].

Drug Metabolism Toxicology In Vitro Pharmacology

Superior Non-Linear Optical (NLO) Efficiency for Material Science Applications

Crystals of 4-nitrobenzonitrile exhibit high second-harmonic generation (SHG) efficiency, a key property for non-linear optical (NLO) applications. Powder SHG measurements demonstrate that the NLO efficiency of 4-nitrobenzonitrile crystals is 14.5 times greater than that of the inorganic standard potassium dihydrogen phosphate (KDP) and 5.8 times that of urea [1].

Nonlinear Optics Photonics Material Science Crystal Engineering

Accelerated Hydrolysis Kinetics in Coordination Complexes Compared to Ortho Isomer

The rate of base hydrolysis for coordinated aromatic nitriles is highly dependent on the substituent's position. For pentaamminecobalt(III) complexes, the second-order rate constant for the base hydrolysis of coordinated 4-nitrobenzonitrile to its corresponding carboxamide is 510 ± 90 M⁻¹ s⁻¹ at 25°C. This rate is nearly three times faster than the hydrolysis of its ortho isomer, 2-nitrobenzonitrile, which has a rate constant of 180 ± 4 M⁻¹ s⁻¹ under identical conditions [1].

Organometallic Chemistry Coordination Chemistry Catalysis Reaction Kinetics

Higher Melting Point Enabling Distinct Purification and Handling Profiles

4-Nitrobenzonitrile exhibits a melting point ranging from 144-149 °C [1]. This is significantly higher than its 2-nitro isomer (2-nitrobenzonitrile, melting point ~108-110 °C) and its 3-nitro isomer (3-nitrobenzonitrile, melting point ~115-117 °C) . This difference is attributed to the higher molecular symmetry of the para isomer, which allows for more efficient crystal packing and stronger intermolecular forces [2].

Purification Process Chemistry Physical Properties Formulation

Precision Application Scenarios for 4-Nitrobenzonitrile (CAS 619-72-7) Based on Verified Product Differentiation


Synthesis of Complex Drug Intermediates Requiring Selective Nitro Group Reduction

In pharmaceutical R&D, 4-nitrobenzonitrile serves as a key intermediate where the selective reduction of the nitro group to a primary amine is paramount. The distinct metabolic pathway (reduction over oxidation) demonstrated in vitro [1] validates its use as a building block for prodrugs or active pharmaceutical ingredients (APIs) where controlled reduction is a desired activation step, such as in the synthesis of certain cardiovascular or CNS-targeting agents [2].

Development of High-Efficiency Non-Linear Optical (NLO) Devices

Material scientists and optical engineers should consider 4-nitrobenzonitrile for fabricating advanced NLO crystals. Its quantifiably superior second-harmonic generation (SHG) efficiency—14.5 times that of KDP [3]—makes it a prime candidate for applications in laser frequency doubling, optical switching, and high-speed telecommunication components where high conversion efficiency is a critical performance metric.

Coordination Chemistry Studies Leveraging Predictable Ligand Reactivity

Researchers exploring the reactivity of metal-coordinated nitriles can use 4-nitrobenzonitrile to achieve predictable and accelerated reaction kinetics. The well-defined, quantitative rate constant for its base hydrolysis (510 ± 90 M⁻¹ s⁻¹) in cobalt complexes [4] allows for precise kinetic control in synthetic transformations, providing a clear advantage over the slower-reacting ortho isomer for applications requiring efficient conversion to coordinated carboxamides.

Large-Scale Chemical Manufacturing with Improved Purification Efficiency

In process chemistry and large-scale manufacturing, the high melting point of 4-nitrobenzonitrile (144-149 °C) offers a distinct advantage over its lower-melting isomers [5]. This property enables more efficient purification via crystallization, reduces the risk of melting or degradation during storage and transport, and simplifies solid-handling procedures, ultimately contributing to a more robust and cost-effective manufacturing process.

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